molecular weight of 6-(difluoromethoxy)-1,3-benzothiazol-2-amine
molecular weight of 6-(difluoromethoxy)-1,3-benzothiazol-2-amine
An In-Depth Technical Guide to 6-(difluoromethoxy)-1,3-benzothiazol-2-amine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 6-(difluoromethoxy)-1,3-benzothiazol-2-amine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzothiazole scaffold is a privileged structure known for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of a difluoromethoxy group at the 6-position is a strategic medicinal chemistry approach to modulate physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity, potentially enhancing the therapeutic profile of the molecule. This document details the compound's physicochemical properties, provides a representative synthetic protocol, discusses its analytical characterization, explores its potential applications in drug development, and outlines essential safety and handling procedures.
Core Molecular Identity and Physicochemical Properties
6-(difluoromethoxy)-1,3-benzothiazol-2-amine is a derivative of the 2-aminobenzothiazole core. The defining feature is the difluoromethoxy (-OCHF₂) substituent on the benzene ring. This group serves as a bioisostere for other functionalities and can improve pharmacokinetic properties.
Chemical Structure
The structural formula of the compound is C₈H₆F₂N₂OS.[3] The molecule consists of a bicyclic system where a thiazole ring is fused to a benzene ring, with an amine group at the 2-position and a difluoromethoxy group at the 6-position.
Caption: 2D structure of 6-(difluoromethoxy)-1,3-benzothiazol-2-amine.
Key Identifiers and Properties
The following table summarizes the essential identifiers and computed physicochemical properties for the molecule.
| Identifier | Value | Source |
| Molecular Formula | C₈H₆F₂N₂OS | [3] |
| Molecular Weight | 216.21 g/mol | Calculated |
| Monoisotopic Mass | 216.01689 Da | [3][4] |
| IUPAC Name | 6-(difluoromethoxy)-1,3-benzothiazol-2-amine | [3] |
| InChI | InChI=1S/C8H6F2N2OS/c9-7(10)13-4-1-2-5-6(3-4)14-8(11)12-5/h1-3,7H,(H2,11,12) | [3] |
| InChIKey | PUXOOQNLQPZQFB-UHFFFAOYSA-N | [3] |
| SMILES | C1=CC2=C(C=C1OC(F)F)SC(=N2)N | [3] |
| Predicted XlogP | 3.3 | [3] |
Synthesis and Manufacturing
The synthesis of 2-aminobenzothiazole derivatives is a well-established process in organic chemistry. A common and effective method involves the reaction of a corresponding aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium like glacial acetic acid.[2][5]
General Synthetic Protocol
This protocol is a representative example for the synthesis of substituted 2-aminobenzothiazoles and can be adapted for the target molecule.
Starting Material: 4-(Difluoromethoxy)aniline.
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Reaction Setup: To a solution of 4-(difluoromethoxy)aniline (1 equivalent) and potassium thiocyanate (2-4 equivalents) in glacial acetic acid, cool the mixture in an ice bath to below 10°C.[2]
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Bromination: Add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the stirred mixture. The rate of addition must be controlled to maintain the reaction temperature below 10°C. This step is crucial as it generates the electrophilic thiocyanogen species in situ, which then reacts with the aniline.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture for several hours at a controlled temperature. The progress can be monitored by Thin Layer Chromatography (TLC).[6]
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Work-up and Isolation: Upon completion, the reaction mixture is typically poured into water. The resulting precipitate, the hydrobromide salt of the product, is filtered.
-
Neutralization: The filtered solid is dissolved in hot water and neutralized with an aqueous base, such as ammonia solution, to precipitate the free base product.[2]
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Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield pure 6-(difluoromethoxy)-1,3-benzothiazol-2-amine.[7]
Caption: General workflow for the synthesis of the target compound.
Analytical Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and spectrometric techniques is employed.
Spectroscopic Analysis
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and a characteristic triplet for the proton of the difluoromethoxy (-OCHF₂) group due to coupling with the two fluorine atoms.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show signals for each unique carbon atom. The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the fluorine atoms.
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IR (Infrared) Spectroscopy: Key vibrational frequencies would include N-H stretching for the primary amine, C-F stretching for the difluoro group, C=N stretching characteristic of the thiazole ring, and C-O-C stretching of the ether linkage.[6]
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) should confirm the elemental composition, with the measured monoisotopic mass matching the theoretical value of 216.01689 Da.[3][4]
The table below shows predicted collision cross-section (CCS) values, which are important for advanced analytical techniques like ion mobility-mass spectrometry.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 217.02417 | 137.0 |
| [M+Na]⁺ | 239.00611 | 148.5 |
| [M-H]⁻ | 215.00961 | 138.4 |
| [M+NH₄]⁺ | 234.05071 | 157.7 |
Table data sourced from PubChemLite.[3]
Applications in Drug Discovery and Development
The benzothiazole scaffold is a cornerstone in medicinal chemistry.[8] Derivatives are known to possess a wide range of biological activities, making them attractive candidates for drug development programs.
-
Oncology: Many benzothiazole derivatives have demonstrated potent anticancer activity.[1][9] The introduction of fluorine atoms can enhance activity by improving metabolic stability and binding interactions with therapeutic targets.
-
Antimicrobial Agents: The benzothiazole nucleus is present in compounds with antibacterial and antifungal properties.[2][6]
-
Neurodegenerative Diseases: Certain 2-aminobenzothiazoles have been investigated for their potential in treating neurodegenerative diseases.
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Role of the Difluoromethoxy Group: This substituent is often used to increase lipophilicity and improve cell membrane permeability. It is also more resistant to metabolic degradation compared to a simple methoxy group, which can lead to an improved pharmacokinetic profile and a longer half-life in vivo.
Safety, Handling, and Storage
Hazard Identification
Based on related benzothiazole derivatives, the compound should be handled as potentially hazardous.[10]
-
Acute Toxicity: May be toxic if swallowed or in contact with skin.
-
Inhalation: May be harmful if inhaled.
-
Eye Irritation: Can cause serious eye irritation.
-
Environmental Hazard: Potentially harmful to aquatic life.[11]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles that meet standards such as EN166 (EU) or NIOSH (US).[12][13]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat.[10][13]
-
Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
6-(difluoromethoxy)-1,3-benzothiazol-2-amine is a compound with significant potential, particularly in the field of drug discovery. Its unique combination of the biologically active benzothiazole core and the pharmacokinetically favorable difluoromethoxy group makes it a valuable subject for further research. The synthetic and analytical methods outlined in this guide provide a solid foundation for researchers and scientists to explore its therapeutic applications. Adherence to strict safety protocols is paramount when handling this and related chemical entities.
References
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PubChem. (n.d.). 6-(Difluoromethyl)benzo[d]thiazol-2-amine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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PubChem. (n.d.). 4,6-Difluoro-1,3-benzothiazol-2-amine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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PubChemLite. (n.d.). 6-(difluoromethoxy)-1,3-benzothiazol-2-amine. Université du Luxembourg. Retrieved February 15, 2026, from [Link]
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BB FABRICATION. (n.d.). Safety Data Sheet. Retrieved February 15, 2026, from [Link]
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Reddy, D. R. S., et al. (2013). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 5(5), 136-141. Retrieved February 15, 2026, from [Link]
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Diversey. (2024, August 7). Safety Data Sheet. Retrieved February 15, 2026, from [Link]
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Reddy, D. R. S., et al. (2014). Synthesis and Biological Evaluation of 6-Fluoro Benzothiazole Substituted 1,3,4-Thiadiazole. World Journal of Pharmacy and Pharmaceutical Sciences, 3(5), 848-856. Retrieved February 15, 2026, from [Link]
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Patel, D., et al. (2012). Synthesis and Biological Evaluation of Some 1, 3-Benzthiazoles Derivatives. International Journal of Research in Pharmacy and Chemistry, 2(4), 984-989. Retrieved February 15, 2026, from [Link]
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Shrey, G., et al. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 847-852. Retrieved February 15, 2026, from [Link]
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PubChemLite. (n.d.). 5,7-difluoro-6-methoxy-1,3-benzothiazol-2-amine. Université du Luxembourg. Retrieved February 15, 2026, from [Link]
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Green Synthesis. (n.d.). The Role of Benzothiazole Derivatives in Modern Drug Discovery. Retrieved February 15, 2026, from [Link]
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Saeed, A., et al. (2012). 6-Methoxy-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2240. Retrieved February 15, 2026, from [Link]
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